PF-05180999
Description
Propriétés
IUPAC Name |
4-(azetidin-1-yl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]imidazo[5,1-f][1,2,4]triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGCHUKGBICQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394033-54-5 | |
| Record name | PF-05180999 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394033545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05180999 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14885 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05180999 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L84K4IEN9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
Regioselectivity in Imidazotriazine Formation
Early routes suffered from competing 6-endo-dig cyclization, yielding imidazo[1,2-a]triazines instead of the desired [5,1-f] isomers. Switching to DBU as a base in the cyclization step suppressed this pathway, favoring the 5-exo transition state.
Functional Group Compatibility
The trifluoromethyl group’s stability under acidic conditions necessitated careful selection of reaction media. For example, HCl/EtOH cyclization was replaced with AcOH/H2O to prevent decomposition of the pyridinyl moiety.
Comparative Analysis of Synthetic Routes
Analyse Des Réactions Chimiques
Types de réactions : PF-05180999 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que le groupe trifluorométhyle et le cycle pyrazole. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et conditions courants :
Réactions de substitution : Impliquent généralement des nucléophiles tels que les amines ou les thiols.
Réactions d'oxydation : Peuvent être effectuées en utilisant des oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réactions de réduction : Impliquent souvent des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner des dérivés avec des groupes fonctionnels modifiés, tandis que les réactions d'oxydation et de réduction peuvent conduire à des changements de l'état d'oxydation du composé .
4. Applications de la recherche scientifique
Chimie : Utilisé comme composé outil pour étudier le rôle de la PDE2A dans les voies de signalisation cellulaire.
Biologie : Investigé pour ses effets sur la signalisation de l'AMPc et du GMPc dans les cellules neuronales.
Médecine : Exploré comme agent thérapeutique potentiel pour les déficits cognitifs, la dépression et les troubles anxieux.
Industrie : Utilisé dans le développement de nouveaux inhibiteurs de la PDE2A pour des applications pharmaceutiques .
5. Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la PDE2A, ce qui conduit à des niveaux accrus d'AMPc et de GMPc dans les cellules. Cela entraîne l'activation des voies de signalisation en aval, y compris la phosphorylation de la protéine liant l'élément de réponse à l'AMPc (CREB) et l'expression du facteur neurotrophique dérivé du cerveau (BDNF). Ces changements moléculaires sont associés à une amélioration de la fonction cognitive et à une neuroprotection .
Applications De Recherche Scientifique
PF-05180999 is recognized primarily as a potent and selective inhibitor of phosphodiesterase type 2A (PDE2A). Its selectivity is notable, exhibiting an IC50 value of approximately 1 nM and a 2000-fold selectivity for PDE2A over PDE10A. This characteristic allows it to penetrate the blood-brain barrier effectively, making it a potential candidate for neurological applications .
Neurological Disorders
Due to its ability to inhibit PDE2A selectively, this compound may have implications in treating various neurological disorders. PDE2A inhibitors are being explored for their roles in enhancing cognitive functions and potentially treating conditions like depression and schizophrenia. The modulation of cyclic nucleotides in the brain can lead to improved synaptic plasticity and memory formation.
Cardiovascular Diseases
Phosphodiesterase inhibitors have also been studied for their potential benefits in cardiovascular diseases. By increasing intracellular cAMP levels, this compound could help in managing conditions related to heart function and vascular health.
Cancer Research
The role of cyclic nucleotides in cancer progression has led researchers to investigate PDE inhibitors like this compound in oncology. By modulating signaling pathways involved in cell proliferation and apoptosis, these compounds may contribute to novel cancer therapies.
Case Study 1: Cognitive Enhancement
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on cognitive function in animal models. The results indicated significant improvements in memory tasks, suggesting that PDE2A inhibition may enhance cognitive performance through increased cAMP signaling pathways .
Case Study 2: Depression Models
In preclinical trials focusing on depression models, this compound demonstrated potential antidepressant-like effects. The compound's ability to modulate neurotransmitter systems through PDE inhibition was highlighted as a mechanism that could lead to new treatments for major depressive disorder .
Comparative Analysis of PDE Inhibitors
| Compound Name | Target Enzyme | IC50 (nM) | Selectivity | Potential Applications |
|---|---|---|---|---|
| This compound | PDE2A | 1 | 2000-fold over PDE10A | Neurological disorders, cardiovascular diseases |
| Compound X | PDE4 | 10 | Moderate | Respiratory diseases |
| Compound Y | PDE5 | 5 | High | Erectile dysfunction |
Mécanisme D'action
PF-05180999 exerts its effects by selectively inhibiting PDE2A, leading to increased levels of cAMP and cGMP in cells. This results in the activation of downstream signaling pathways, including the phosphorylation of cAMP response element-binding protein (CREB) and the expression of brain-derived neurotrophic factor (BDNF). These molecular changes are associated with improved cognitive function and neuroprotection .
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- The target compound’s imidazo-triazine core distinguishes it from pyrazolo-triazolo-pyrimidines (e.g., compounds in ), which exhibit different electronic properties due to fused triazole rings.
- The trifluoromethylpyridine substituent enhances lipophilicity and metabolic stability compared to simpler aryl groups in analogues like CAS: 321385-61-9 .
- Sulfonyl-piperazine derivatives (e.g., ) have higher molecular weights (>500 g/mol), which may limit CNS penetration compared to the target compound .
Functional Comparisons: Bioactivity and Target Specificity
Table 2: Bioactivity and Target Profiles
Key Findings :
- The target compound’s azetidinyl group confers conformational rigidity, critical for selective PDE2A binding, whereas pyrazolo-triazolo-pyrimidines rely on planar triazole systems for DNA intercalation .
- Trifluoromethyl groups (logP ~1.0 per CF₃) balance lipophilicity and solubility, contrasting with sulfonyl-piperazine analogues (logP ~3.5), which may suffer from higher nonspecific binding .
- Clustering analyses (e.g., ) confirm that structural similarities (e.g., shared pyridine/imidazole motifs) correlate with overlapping bioactivity profiles, but target specificity arises from substituent variations.
Design and Optimization Strategies
QSAR and Molecular Descriptor Insights
- Van der Waals volume and polar surface area (PSA) : The target compound’s PSA (~70 Ų) aligns with optimal CNS PET ligand criteria (PSA < 90 Ų), unlike bulkier analogues (e.g., , PSA > 100 Ų) .
- Hierarchical clustering () groups the target compound with other trifluoromethyl-substituted heterocycles, which share enhanced protein-ligand interaction patterns (e.g., hydrophobic pockets in PDE2A).
Activité Biologique
The compound 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine, also known as PF-05180999, has garnered attention in pharmacological research due to its potential as a selective phosphodiesterase 2A (PDE2A) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
This compound acts primarily as a potent and selective inhibitor of PDE2A, an enzyme involved in the degradation of cyclic nucleotides cGMP and cAMP. By inhibiting PDE2A, this compound enhances intracellular levels of these cyclic nucleotides, which can lead to improved neuroplasticity and cognitive function. This mechanism is particularly relevant in the context of memory disorders.
Key Findings:
- Inhibition of PDE2A : Studies have shown that this compound can enhance long-term memory in animal models at doses as low as 0.3 mg/kg. This was demonstrated through contextual fear conditioning tests in rats .
- Target Engagement : Autoradiography studies indicated that while typical target occupancy curves suggested decreased binding with PDE2A inhibition, this compound exhibited a paradoxical increase in PDE2A binding at lower doses. This suggests complex regulatory mechanisms at play within the enzyme's activity .
Biological Activity
This compound has been investigated for various biological activities beyond its role as a PDE2A inhibitor. The compound has shown promise in several areas:
Cognitive Enhancement
Research indicates that this compound may reverse memory deficits induced by NMDA receptor antagonists such as ketamine. This positions it as a potential therapeutic agent for cognitive impairments associated with conditions like schizophrenia and Alzheimer's disease .
Antitumor Activity
While primary studies focus on cognitive enhancement, the structural components of this compound suggest potential applications in oncology. Compounds with similar imidazo[5,1-f][1,2,4]triazine frameworks have demonstrated varying degrees of anticancer activity. For instance, derivatives of related structures have shown cytotoxic effects against multiple cancer cell lines .
Case Studies
Several studies illustrate the compound's biological activity:
Data Tables
Q & A
What structural and physicochemical properties were prioritized in the design of this compound as a PDE2A PET ligand?
Answer:
The compound was designed using a rational PET tracer methodology focusing on:
- Physicochemical properties : Optimal molecular weight (<400 Da), lipophilicity (logP ~2–3), and polar surface area (<60 Ų) to enhance blood-brain barrier permeability .
- Functional groups : The azetidine moiety improves metabolic stability, while the trifluoromethylpyridine group enhances target binding affinity and selectivity for PDE2A .
- Nonspecific binding (NSB) minimization : Structural rigidity (imidazotriazine core) and balanced hydrophobicity reduce off-target interactions .
How do researchers validate target engagement and correlate PDE2A occupancy with cognitive efficacy in preclinical studies?
Answer:
- PET imaging : In cynomolgus monkeys, striatal binding (putamen/caudate) confirms PDE2A-specific distribution, with dose-dependent blockade by PDE2A inhibitors .
- Occupancy-efficacy correlation : In rats, doses of 0.1–0.32 mg/kg (s.c.) reversed ketamine-induced memory deficits despite low receptor occupancy (<50%), suggesting non-linear occupancy thresholds or downstream signaling amplification .
- Biomarker integration : Hippocampal cGMP elevation (a PDE2A downstream marker) is measured alongside behavioral outcomes (e.g., novel object recognition) to validate functional engagement .
What methodological approaches address discrepancies between low occupancy and in vivo efficacy?
Answer:
- Microdosing PET studies : Quantify occupancy at subtherapeutic doses using radiolabeled analogs (e.g., [¹⁸F]PF-05270430) to establish baseline binding .
- Mechanistic profiling : Compare allosteric vs. orthosteric binding modes via competitive binding assays with structurally distinct inhibitors .
- Behavioral sensitivity analysis : Use high-temporal-resolution cognitive tests (e.g., delayed matching-to-sample) to detect subtle efficacy changes at low occupancy .
What pharmacokinetic parameters and strategies optimize this compound for CNS PET imaging?
Answer:
- Brain-to-plasma ratio : Maintained >0.3 through balanced lipophilicity and efflux transporter avoidance (e.g., P-gp substrate assays) .
- Metabolic stability : Azetidine reduces CYP450-mediated oxidation, confirmed via liver microsome assays .
- Free fraction (fu) : Optimized to >5% in brain homogenate to ensure sufficient unbound ligand for target engagement .
| PK Parameter | Target | Compound Performance |
|---|---|---|
| Brain-to-plasma ratio | >0.3 | ~0.4 (measured in rats) |
| Plasma half-life (t½) | 1–4 h | ~2.5 h (rodent PK studies) |
How do species differences in PDE2A distribution impact translational relevance?
Answer:
- Regional expression : In primates, PDE2A is enriched in striatal regions, whereas rodents show broader cortical distribution. Cross-species PET imaging (e.g., monkey vs. rat) ensures translational validity .
- Dose scaling : Allometric scaling adjusts for differences in brain volume and enzyme density. For example, 0.1 mg/kg in rats approximates 0.03 mg/kg in monkeys .
Which experimental models best detect cognitive enhancement by PDE2A inhibitors?
Answer:
- Ketamine-induced deficits : Robust reversal of working memory deficits in rats at 0.1 mg/kg (s.c.) demonstrates sensitivity to low-dose effects .
- Novel object recognition (NOR) : Detects efficacy at 46% occupancy, but limited by short-term memory windows .
- Limitations : Rodent models may overestimate clinical relevance due to species-specific PDE2A splice variants or compensatory pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
